molecular formula C16H16N4 B8589544 6-(4-Phenylpiperazin-1-yl)picolinonitrile

6-(4-Phenylpiperazin-1-yl)picolinonitrile

Cat. No.: B8589544
M. Wt: 264.32 g/mol
InChI Key: SBFLMGYLWYQTLX-UHFFFAOYSA-N
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Description

6-(4-Phenylpiperazin-1-yl)picolinonitrile is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenylpiperazine moiety attached to a picolinonitrile structure. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenylpiperazin-1-yl)picolinonitrile typically involves the reaction of 4-phenylpiperazine with picolinonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenylpiperazin-1-yl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Phenylpiperazin-1-yl)picolinonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

6-(4-Phenylpiperazin-1-yl)picolinonitrile can be compared with other piperazine derivatives, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: Acts as a selective inhibitor of the C1s protease.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

6-(4-phenylpiperazin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C16H16N4/c17-13-14-5-4-8-16(18-14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-12H2

InChI Key

SBFLMGYLWYQTLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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